Fosthiazate

Vue d'ensemble

Description

Fosthiazate is an organophosphorus nematicide primarily used in agriculture to control nematodes, which are parasitic worms that attack plant roots. It is particularly effective against root-knot nematodes (Meloidogyne spp.) and cyst nematodes (Heterodera spp.) . This compound is known for its high efficacy and relatively low environmental impact compared to other nematicides .

Applications De Recherche Scientifique

Fosthiazate has a wide range of applications in scientific research:

Agriculture: It is extensively used to control nematode infestations in crops such as potatoes, tomatoes, and bananas.

Biology: Research studies have explored its effects on soil microbiomes and plant health.

Industry: this compound is used in the formulation of various agricultural products and pest control solutions.

Mécanisme D'action

Target of Action

Fosthiazate is a potent nematicide that primarily targets nematodes, specifically root-knot nematodes and other herbivorous nematodes . The primary target for this compound is the nervous system, with a secondary target being the adrenal system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It accumulates the neurotransmitter acetylcholine, causing choline receptors to be repeatedly activated . This results in the over-excitation of nematode nerves, leading to their death . It also inhibits the activity of acetylcholinesterase .

Biochemical Pathways

This compound exposure influences the expression of genes related to oxidative stress, reproduction, and nerve function . For instance, genes such as gst-1, sod-1, puf-8, wee-1.3, and ace-1 are strongly influenced by subacute exposure to this compound . The cyp-35a family gene is the main metabolic pathway for this compound in C. elegans, with the cyp-35a5 subtype being the most sensitive .

Pharmacokinetics

It’s known that this compound is a soil-applied nematicide , suggesting that it is absorbed by nematodes from the soil. More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound exposure can cause injury to the growth, locomotion behavior, and reproduction of nematodes . It induces oxidative stress, nerve damage, and reproductive disorders in nontarget nematodes . Reactive oxygen species (ROS) production and lipofuscin accumulation are fairly increased in this compound-exposed nematodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is applied in the soil, where it controls soil root-knot nematodes . Its toxicity to non-target soil organisms such as earthworms is unclear . Oxidation and hydrolysis were confirmed as the main degradation pathways of this compound in water-sediment microcosms . More research is needed to fully understand how environmental factors influence the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fosthiazate is synthesized through a multi-step chemical process. The key steps involve the reaction of sec-butylamine with phosphorus trichloride to form sec-butylphosphonothioic dichloride. This intermediate is then reacted with 2-oxo-1,3-thiazolidine to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fosthiazate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace the leaving groups in the molecule.

Major Products Formed:

Hydrolysis Products: Phosphoric acid derivatives and thiazolidine.

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Various substituted phosphonothioates.

Comparaison Avec Des Composés Similaires

Oxamyl: Another organophosphorus nematicide with a similar mode of action but different chemical structure.

Fenamiphos: A nematicide that also inhibits acetylcholinesterase but is more toxic to non-target organisms.

Ethoprophos: Similar in function but has a broader spectrum of activity against various soil pests.

Uniqueness of Fosthiazate: this compound is unique due to its high specificity for nematodes and relatively low toxicity to non-target organisms . It also has a favorable environmental profile, with lower persistence in soil compared to some other nematicides .

Activité Biologique

Fosthiazate is an organothiophosphate compound recognized for its nematicidal properties, particularly against root-knot nematodes such as Meloidogyne spp. and Heterodera glycines. This article explores the biological activity of this compound, highlighting its efficacy in controlling nematodes, its impact on plant health, and the associated metabolic changes in treated plants.

This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. This inhibition leads to neurotoxicity, resulting in paralysis and eventual death of the nematodes. The compound's effectiveness varies with concentration and exposure duration, making it a potent agent in agricultural pest management.

Efficacy Against Nematodes

Several studies have documented the efficacy of this compound against various nematode species:

-

Root-Knot Nematodes :

- A study involving Cucumis melo var. saccharinus demonstrated that this compound significantly reduced the root-knot index from 22.06 ± 0.71 in untreated controls to 9.26 ± 1.28 in treated plants, achieving a control effect of 57.85% after 31 days .

- The efficacy decreased to 31.87% after the second application, indicating a need for repeated treatments for sustained effectiveness .

-

Soybean Cyst Nematode :

- In experiments with Heterodera glycines, this compound exhibited a mortality rate of up to 86.35% for second-stage juveniles (J2) at a concentration of 13.62 mg/l after 12 hours .

- The treatment also resulted in a significant reduction in egg hatching rates, further demonstrating its nematicidal activity .

Case Study 1: Efficacy in Banana Cultivation

A field trial conducted in Martinique evaluated this compound (Nemathorin® 10G) against Cosmopolites sordidus, showing comparable effectiveness to fipronil and increasing banana yields by up to 35% compared to untreated plots .

Case Study 2: Impact on Rhizosphere Microbiome

Research involving metagenomic and metabolomic profiling revealed that this compound application altered the rhizosphere microbiome significantly, with specific metabolites being up-regulated or down-regulated depending on treatment . This indicates that this compound not only controls nematodes but also influences plant-microbe interactions.

Toxicological Profile

This compound has been assessed for its toxicological effects on non-target organisms, particularly mammals:

- Neurotoxicity : Studies indicate that this compound can impair cholinesterase activity in rats, leading to neurological symptoms such as ataxia and impaired grip strength . The no-observed-adverse-effect level (NOAEL) was determined to be 0.05 mg/kg/day based on acute neurotoxicity studies .

- Metabolism : this compound is rapidly absorbed and metabolized, with significant excretion occurring through urine within 24 hours post-exposure .

Summary of Biological Activity

Propriétés

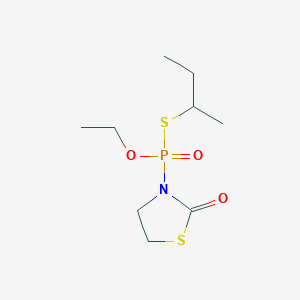

IUPAC Name |

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKSUJRWYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(N1CCSC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034930 | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.234 at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.20X10-6 mm Hg at 25 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Clear, colorless liquid | |

CAS No. |

98886-44-3 | |

| Record name | Fosthiazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98886-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosthiazate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098886443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTHIAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QJ4O095U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fosthiazate is an organophosphate nematicide that primarily acts by inhibiting acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to the accumulation of acetylcholine in the synapse, causing overstimulation of nerve cells and ultimately leading to paralysis and death in nematodes [, ].

A: Yes, studies have shown that this compound exhibits stereoselectivity in its inhibition of AChE. The (1S,3R)-fosthiazate and (1S,3S)-fosthiazate stereoisomers demonstrate significantly higher inhibitory potency against AChE compared to the other two stereoisomers [, ]. This difference in activity is attributed to the stereospecific binding interactions between the this compound stereoisomers and the AChE enzyme [, ].

A: this compound effectively reduces both the motility and infectivity of nematodes []. Laboratory studies have shown that this compound significantly inhibits the movement of second-stage juveniles (J2) of Meloidogyne incognita in a sand column assay []. Additionally, this compound treatment significantly reduces the ability of J2 to infect plant roots, further hindering their parasitic activity [].

A: The molecular formula of this compound is C8H16NO3PS2, and its molecular weight is 281.35 g/mol [].

A: this compound has been characterized using various spectroscopic techniques including UV-Vis spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide valuable information about the structure and properties of the molecule, including its functional groups, fragmentation patterns, and connectivity of atoms.

A: While the provided research papers do not delve into specific structural modifications of this compound, they highlight the importance of chirality in its biological activity. The (1S,3R)-fosthiazate and (1S,3S)-fosthiazate stereoisomers exhibit significantly higher bioactivity and toxicity compared to the other two stereoisomers []. This stereoselectivity suggests that even subtle changes in the spatial arrangement of atoms can have a profound impact on the biological activity of this compound.

A: this compound is commercially available in several formulations, including granular formulations (e.g., 10G) [, , ], emulsifiable concentrates (EC) [, ], microcapsule suspensions [], and soluble liquid formulations [].

A: Different formulations of this compound are developed to optimize its application, efficacy, and stability under various environmental conditions [, ]. For example, microcapsule formulations aim to improve stability and provide a controlled release of the active ingredient, potentially extending its efficacy and reducing the frequency of application [].

A: Studies using 14C-labeled this compound demonstrate that tomato plants readily absorb the nematicide from solution culture []. The uptake is rapid, with almost one-third of the total absorbed quantity being taken up within the first 30 minutes []. Following absorption, this compound is translocated throughout the plant, with a tendency to accumulate in the roots, root-shoot junction, and older leaves, particularly at the leaf tips and margins [].

A: this compound degradation in soil is influenced by various factors, including soil pH, organic matter content, and microbial activity [, , ]. It degrades more rapidly in alkaline soils (pH > 7) compared to acidic soils (pH < 6) [, ]. Soil microorganisms play a crucial role in its degradation, as evidenced by the significant increase in its half-life in sterilized soils compared to non-sterilized soils [, , ].

A: The half-life of this compound in soil varies depending on the soil characteristics and environmental conditions. Studies report half-life values ranging from a few days to several months [, , , , ]. For instance, in cucumber fields, the half-life of this compound in soil ranged from 8.9 to 9.3 days [], while in protected tomato cultivation, it was 21 days [].

A: The efficacy of this compound is assessed using both in vitro and in vivo methods. In vitro assays typically involve exposing nematode eggs or juveniles to different concentrations of this compound and evaluating its effects on egg hatching, juvenile motility, and mortality [, , , , ]. In vivo studies often utilize pot experiments where plants are grown in soil infested with nematodes, and the efficacy of this compound is evaluated based on its ability to reduce nematode populations, root galling, and improve plant growth parameters [, , , , , , , ].

A: Yes, this compound has demonstrated efficacy against various nematode species, including Meloidogyne incognita [, , , , , ], Meloidogyne arenaria [], Meloidogyne javanica [], Heterodera glycines (soybean cyst nematode) [], Pratylenchus penetrans [, ], Radopholus similis [, ], Helicotylenchus multicinctus [, ], Hoplolaimus seinhorsti [], and Aphelenchoides fragariae [].

A: While the provided papers do not specifically mention this compound resistance, one study suggests that repeated applications of aldicarb and oxamyl, other organophosphate nematicides, can lead to enhanced degradation in soil, potentially indicating the development of resistance []. This finding highlights the importance of monitoring for potential resistance development with repeated this compound applications.

ANone: Several analytical methods have been developed and validated for the determination of this compound residues in various matrices, including:

- Gas chromatography coupled with mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound residues in water [], cucumber, and soil [].

- Gas chromatography with flame photometric detection (GC-FPD): This method is suitable for analyzing this compound residues in various crops, including brown rice, soybean, green pepper, and mandarin [].

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been employed for the determination of this compound residues in cucumber, tomato, and soil [].

- Reversed-phase liquid chromatography with UV detection (HPLC-UV): This method is suitable for analyzing this compound residues in soil and water samples [].

A: The environmental fate of this compound is influenced by its degradation and adsorption behavior in soil and water [, , ]. It generally exhibits weak adsorption to soil, particularly in mineral soils with low organic matter content, suggesting a potential for leaching into groundwater, especially in acidic soils [, ].

A: Yes, the potential for this compound leaching into groundwater is a concern, particularly in acidic soils with low organic matter content [, ]. Modeling studies using FOCUS groundwater models (PEARL and MACRO) suggest a potential risk for groundwater contamination under certain scenarios [].

ANone: Strategies to minimize the environmental impact of this compound include:

- Optimizing application rates and timing: Using the minimum effective dose and applying this compound at times that minimize leaching potential can help reduce its environmental impact [, ].

- Promoting biodegradation: Encouraging the growth of soil microorganisms capable of degrading this compound can enhance its breakdown in the environment [, ].

- Considering alternative nematicides: In cases where repeated applications of this compound have led to reduced efficacy, exploring alternative nematicides with different modes of action can help prevent resistance development and minimize the environmental impact of any single compound [].

ANone: Validation of analytical methods for this compound involves evaluating various parameters, including:

- Recovery: The efficiency of extracting this compound from different matrices (e.g., soil, water, plant tissues) at various fortification levels [, , , ].

- Precision: The reproducibility of the method, typically assessed as relative standard deviation (RSD) for replicate analyses [, , , ].

- Limit of detection (LOD): The lowest concentration of this compound that can be reliably detected by the method [, , ].

- Limit of quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified by the method [, , ].

A: Yes, this compound is biodegradable, primarily through microbial degradation in soil [, , , ]. Studies have demonstrated that its degradation rate is significantly faster in non-sterilized soils compared to sterilized soils, highlighting the crucial role of soil microorganisms in its breakdown [, ].

ANone: Several alternatives and potential substitutes for this compound exist, including:

- Biological control agents: Microorganisms like Purpureocillium lilacinum (formerly Paecilomyces lilacinus) [, ] and Bacillus thuringiensis [] have shown promise as biocontrol agents against nematodes.

- Plant extracts: Extracts from plants like Kaempferia galanga [, ] exhibit nematicidal and egg-hatching inhibitory properties and could serve as potential botanical alternatives.

ANone: Research on this compound involves a multidisciplinary approach, drawing expertise from various fields:

- Agricultural sciences: Evaluate the efficacy of this compound against different nematode species in various crops and under diverse environmental conditions [, , , , , , , , , , ].

- Chemistry: Develop and validate analytical methods for the detection and quantification of this compound residues in different matrices [, , , ].

- Environmental science: Study the environmental fate of this compound, including its degradation, adsorption, and potential for leaching into water resources [, , , ].

- Toxicology: Assess the toxicity of this compound to target and non-target organisms [, , , , , , ].

- Computational chemistry: Employ molecular modeling techniques to investigate the interactions of this compound with its target, AChE, and understand its structure-activity relationship [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.